2-(dimethylamino)-N,4-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]pyrimidine-5-carboxamide
Overview
Description
2-(dimethylamino)-N,4-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]pyrimidine-5-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 2-(dimethylamino)-N,4-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. Common synthetic routes include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions: Introduction of the dimethylamino group and other substituents can be carried out using nucleophilic substitution reactions.
Coupling Reactions: The pyrazole moiety can be introduced through coupling reactions involving pyrazole derivatives and the pyrimidine core.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(dimethylamino)-N,4-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(dimethylamino)-N,4-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N,4-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(dimethylamino)-N,4-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]pyrimidine-5-carboxamide include other pyrimidine derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. Examples include:
Pyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring, such as 2-amino-4,6-dimethylpyrimidine.
Pyrazole Derivatives: Compounds with variations in the pyrazole moiety, such as 3,5-dimethyl-1H-pyrazole.
Properties
IUPAC Name |
2-(dimethylamino)-N,4-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-12-14(10-17-16(19-12)20(2)3)15(23)21(4)8-6-7-13-9-18-22(5)11-13/h9-11H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVKLTXSGFIVFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N(C)CCCC2=CN(N=C2)C)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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